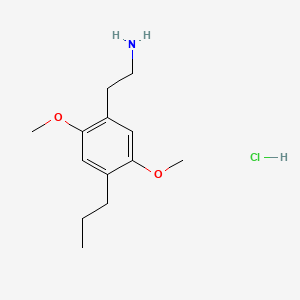

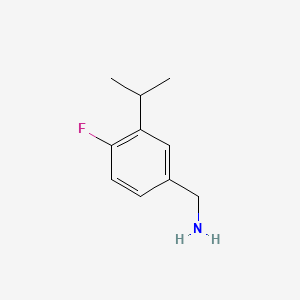

(4-Fluoro-3-isopropylphenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

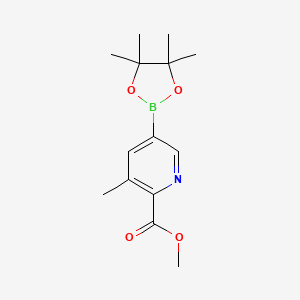

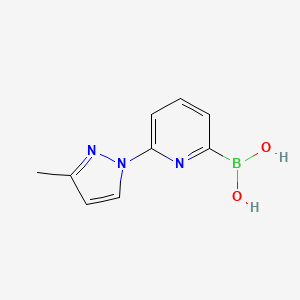

“(4-Fluoro-3-isopropylphenyl)methanamine” is a chemical compound with the molecular formula C10H14FN . It is also known as FIPA and belongs to the class of phenylmethanamine derivatives.

Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-isopropylphenyl)methanamine” can be represented by the SMILES stringFC1=CC=C(CN)C=C1C(C)C . The InChI representation is InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 . Physical And Chemical Properties Analysis

“(4-Fluoro-3-isopropylphenyl)methanamine” has a molecular weight of 167.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 26 Ų .科学的研究の応用

Novel Aryloxyethyl Derivatives of Methanamine as Antidepressants

One notable application of derivatives related to (4-Fluoro-3-isopropylphenyl)methanamine is found in the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit potent antidepressant-like activity by selectively targeting ERK1/2 phosphorylation in signal transduction assays, demonstrating high selectivity and favorable drug-like properties. The lead structure, identified through comprehensive testing, showed promise as an antidepressant drug candidate due to its robust stimulation of ERK1/2 phosphorylation and significant efficacy in vivo, underlining the potential of such derivatives in treating depression (Sniecikowska et al., 2019).

Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes

Another research direction involves the use of derivatives for catalyzing transfer hydrogenation reactions. Specifically, (4-Phenylquinazolin-2-yl)methanamine derivatives, synthesized from commercially available glycine, were used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent catalytic efficiency in the transfer hydrogenation of acetophenone derivatives, achieving conversions of up to 99% and high turnover frequency values. This highlights the utility of such derivatives in synthetic chemistry and catalysis, contributing to the development of efficient catalysts for hydrogenation reactions (Karabuğa et al., 2015).

Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate

In the field of analytical chemistry, derivatives of (4-Fluoro-3-isopropylphenyl)methanamine were used to achieve chiral discrimination. The separation of enantiomers was conducted on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, demonstrating the potential of such derivatives in chiral separation techniques. This research provides insights into the mechanistic aspects of chiral discrimination, highlighting the role of weak hydrogen bonds and other interactions in enantioselectivity (Bereznitski et al., 2002).

Safety And Hazards

特性

IUPAC Name |

(4-fluoro-3-propan-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMDQHZXUSGRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653916 |

Source

|

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-3-isopropylphenyl)methanamine | |

CAS RN |

1112179-28-8 |

Source

|

| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)